1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALCJSOAPWBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152534-54-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
[1][2]
Executive Summary
1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152534-54-7 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, most notably Factor Xa inhibitors (e.g., Apixaban analogs) and agrochemical fungicides.[1] Its structural core—a pyrazole ring N-substituted with a para-methoxyphenyl group—serves as a rigid scaffold that orients the C3-carboxylic acid moiety for precise interaction with biological targets, such as the S1 pocket of serine proteases or fungal succinate dehydrogenase.
This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols to ensure regiochemical purity, and its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The precise characterization of this compound is essential to distinguish it from its positional isomer, 1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, which possesses significantly different electronic and steric properties.
Table 1: Chemical Specifications
| Property | Data |
| CAS Registry Number | 1152534-54-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
| InChI Key | WKALCJSOAPWBSJ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–202 °C (Decomposes) |
| pKa (Predicted) | 3.4 ± 0.2 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
Synthesis & Manufacturing
Achieving the correct regiochemistry (1,3-substitution vs. 1,5-substitution) is the primary challenge in synthesizing this compound. The reaction of aryl hydrazines with simple
Validated Regioselective Protocol: The Enaminone Route
To ensure the exclusive formation of the 3-carboxylic acid isomer, the Enaminone Method is recommended. This route utilizes ethyl 4-(dimethylamino)-2-oxo-3-butenoate, which directs the hydrazine attack to the
Step-by-Step Methodology
Phase 1: Precursor Synthesis (Enaminone Formation)
-
Reagents: Ethyl pyruvate (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). -
Procedure: Charge ethyl pyruvate into a reactor. Add DMF-DMA dropwise at room temperature.
-
Condition: Heat to reflux (80–90 °C) for 4 hours. The solution will turn dark red/orange.
-
Workup: Concentrate in vacuo to remove methanol and unreacted DMF-DMA. The residue (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate) is used directly.
Phase 2: Cyclization
-
Reagents: Crude Enaminone (1.0 eq), 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), Ethanol (10 V), Glacial Acetic Acid (catalytic, 0.1 eq).
-
Procedure: Dissolve the enaminone in ethanol. Add the hydrazine salt.
-
Reaction: Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Mechanism: The terminal hydrazine nitrogen attacks the enamine
-carbon (Michael-type addition-elimination), followed by intramolecular condensation with the -keto group. -
Isolation: Cool to 0 °C. The ethyl ester intermediate precipitates. Filter and wash with cold ethanol.
Phase 3: Hydrolysis to Acid
-
Reagents: Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, LiOH
H₂O (2.5 eq), THF/Water (3:1). -
Reaction: Stir at ambient temperature for 4–6 hours.
-
Workup: Acidify with 1N HCl to pH 2–3. The target acid precipitates as a solid.[2][3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via the enaminone intermediate, ensuring the formation of the 3-carboxylic acid isomer.
Analytical Characterization
Confirming the identity of the product requires specific analytical markers to rule out the 1,5-isomer.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.8 (s, 1H, COOH)
- 8.45 (d, J=2.5 Hz, 1H, Pyrazole H-5) — Diagnostic: H-5 is more deshielded than H-4.
- 7.80 (d, J=9.0 Hz, 2H, Ar-H)
- 7.10 (d, J=9.0 Hz, 2H, Ar-H)
- 6.90 (d, J=2.5 Hz, 1H, Pyrazole H-4)
- 3.82 (s, 3H, OCH₃)
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 219.07
-
Found [M+H]⁺: 219.1
-
-
Regiochemistry Check:
-
In the 1,5-isomer , the pyrazole protons appear as doublets with similar coupling constants, but NOESY experiments would show a correlation between the aryl protons and the carboxylic acid (or ester) group, which is absent in the 1,3-isomer described here.
-
Applications in Drug Discovery
The 1-aryl-pyrazole-3-carboxylic acid motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for benzamides or biaryl systems.
Factor Xa Inhibition (Anticoagulants)
This compound is structurally homologous to the P1-P2 fragment of Apixaban (Eliquis). In Apixaban, the pyrazole ring is fused into a dihydropyrazolo-pyridinone system, but the spatial arrangement of the para-methoxyphenyl group (binding to the S1 pocket) and the carbonyl functionality (interacting with the oxyanion hole or S4 subsite) is conserved.
-
Mechanism: The p-methoxyphenyl group occupies the hydrophobic S1 pocket of Factor Xa, mimicking the tyrosine residue of the natural substrate fibrinogen.
-
Linker Utility: The C3-carboxylic acid allows for amide coupling to various P4 pharmacophores (e.g., piperidinones, morpholines) to optimize oral bioavailability.
Agrochemicals (SDHI Fungicides)
Pyrazole-4-carboxylic acids are common in SDHI fungicides (e.g., Fluxapyroxad), but the 3-carboxylic acid variants are explored for specific pathogen selectivity, offering a different vector for lipophilic group attachment.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the this compound scaffold in the context of serine protease inhibition.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the methoxy group can be sensitive to strong Lewis acids (demethylation risk).
References
-
Accela ChemBio Inc. (2024). Product Data Sheet: this compound (CAS 1152534-54-7).[1] Retrieved from
-
Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa". Journal of Medicinal Chemistry, 50(22), 5339–5356.
-
GuideChem. (2024). Chemical Properties of CAS 1152534-54-7. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrazole-3-carboxylic acid derivatives. Retrieved from
- Menozzi, G., et al. (1987). "Synthesis and biological activity of 1-aryl-1H-pyrazole-3-carboxylic acids". Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Foundational chemistry for 1-aryl-3-carboxy pyrazoles).
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- 1. 954567-53-4,1-[(methylcarbamoyl)amino]cyclopentane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 1-(p-anisyl)-1H-pyrazole-3-carboxylic Acid: A Key Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-(p-anisyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. This document details the fundamental molecular and physicochemical properties of the title compound, outlines a robust synthetic pathway with mechanistic insights, and explores its potential applications in drug discovery. The guide is structured to serve as a foundational resource for researchers, chemists, and pharmacologists, providing both theoretical grounding and practical methodologies.
Part 1: Molecular Profile and Physicochemical Properties
The precise identification and characterization of a compound's physicochemical properties are foundational to any research and development endeavor. These parameters govern the molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Chemical Identity
The compound, known systematically as 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, belongs to the N-aryl pyrazole class of heterocyclic compounds. The defining features are a central five-membered pyrazole ring, a carboxylic acid group at the 3-position, and a p-anisyl (4-methoxyphenyl) substituent on one of the ring's nitrogen atoms.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Common Name | 1-(p-anisyl)-1H-pyrazole-3-carboxylic acid | N/A |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Monoisotopic Mass | 218.06914 Da | [1] |
| CAS Number | Not explicitly available for this specific isomer | N/A |
Structural Representation
The molecular structure dictates the compound's reactivity and its ability to interact with biological targets. The planar pyrazole ring, combined with the rotatable p-anisyl group and the hydrogen-bonding capable carboxylic acid, creates a molecule with distinct regions of hydrophobicity and hydrophilicity.
Caption: Molecular structure of 1-(p-anisyl)-1H-pyrazole-3-carboxylic acid.
Predicted Physicochemical Data
While experimental data for this specific molecule is sparse in the public domain, computational models provide reliable estimates crucial for planning experiments.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 1.7 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 | The oxygens and pyrazole nitrogens can accept hydrogen bonds, influencing solubility and target binding. |
| Polar Surface Area (PSA) | 67.8 Ų | Suggests good potential for oral bioavailability based on Veber's rules. |
| pKa (acidic) | ~4.0 | The carboxylic acid is expected to be deprotonated at physiological pH (7.4), which impacts solubility and receptor interaction. |
Part 2: Synthesis and Mechanistic Insights
The construction of the pyrazole core is a cornerstone of heterocyclic chemistry. The most common and reliable methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
Proposed Synthetic Protocol
This protocol describes a two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
-
Rationale: This step involves a classic Knorr-type pyrazole synthesis. 4-Methoxyphenylhydrazine acts as the binucleophile, and ethyl 2-formyl-3-oxopropanoate (a β-ketoester equivalent) provides the three-carbon backbone. Ethanol is an excellent solvent as it readily dissolves the reactants and is relatively benign. The acid catalyst (acetic acid) is crucial for activating the carbonyl groups and facilitating the dehydration/cyclization cascade.
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 1 eq.) and absolute ethanol (100 mL).
-
Add sodium acetate (1.1 eq.) to neutralize the hydrochloride salt in situ, liberating the free hydrazine. Stir for 15 minutes at room temperature.
-
Add ethyl 2-formyl-3-oxopropanoate (1.05 eq.) to the mixture, followed by glacial acetic acid (0.1 eq.) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (200 mL) with stirring. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.
-
Recrystallize from an ethanol/water mixture to obtain pure ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. Lithium hydroxide is a strong base that efficiently hydrolyzes the ester. A mixed solvent system (THF/water) is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide. Acidification in the final step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Procedure:
-
Dissolve the ester from Step 1 (5.0 g, 1 eq.) in a mixture of tetrahydrofuran (THF) and water (50 mL, 2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. The product will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50°C.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Part 3: Relevance in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is of paramount importance in contemporary drug design. Its unique electronic properties, metabolic stability, and ability to form multiple non-covalent interactions make it a privileged core for targeting a wide array of proteins.
The Pyrazole Scaffold: A Privileged Structure
Substituted pyrazoles are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities.[3] Many of these drugs function as kinase inhibitors in oncology, such as Ibrutinib and Ruxolitinib, highlighting the scaffold's utility in developing targeted cancer therapies. The nitrogen atoms of the pyrazole ring can act as crucial hydrogen bond acceptors or donors, while the aromatic system can engage in π-stacking interactions with protein residues. This versatility allows medicinal chemists to fine-tune the molecule's properties to achieve high potency and selectivity.
Potential Therapeutic Applications
1-(p-anisyl)-1H-pyrazole-3-carboxylic acid is an attractive starting point for library synthesis and lead optimization for several reasons:
-
The Carboxylic Acid Moiety (-COOH): This group is a versatile handle. It can act as a key pharmacophoric element, forming strong ionic and hydrogen bonds with basic residues (like lysine or arginine) in a protein's active site. It also provides a point for derivatization into amides, esters, or other bioisosteres to modulate activity, solubility, and pharmacokinetic properties.[4]
-
The p-Anisyl Group (-C₆H₄OCH₃): This group serves as a well-defined hydrophobic moiety that can occupy hydrophobic pockets within a target protein. The methoxy group can also act as a hydrogen bond acceptor and its presence can influence the metabolic stability of the aromatic ring.
-
The N-Aryl Linkage: The connection of the phenyl ring to the pyrazole nitrogen creates a specific three-dimensional conformation that can be optimized to fit complex binding sites.
Given these features, this scaffold could be explored for developing inhibitors of enzymes such as kinases, cyclooxygenases (COX), or other ATP-binding proteins, which are common targets in oncology and inflammation research.
Logical Drug Design Pathway
The title compound serves as an excellent template for creating a focused library of potential drug candidates through systematic structural modifications.
Caption: Lead optimization strategy from the core scaffold.
Part 4: Safety and Handling
As with any laboratory chemical, 1-(p-anisyl)-1H-pyrazole-3-carboxylic acid should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, general precautions for fine organic chemicals should be observed. Based on related structures, potential hazards may include skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Part 5: Conclusion
1-(p-anisyl)-1H-pyrazole-3-carboxylic acid represents a molecule of high potential for the fields of medicinal chemistry and drug discovery. Its well-defined structure, accessible synthesis, and incorporation of the privileged pyrazole scaffold make it an ideal candidate for further investigation. This guide has provided the foundational chemical knowledge, a detailed synthetic protocol, and a strategic outlook on its applications, offering a solid starting point for researchers aiming to leverage this promising compound in their work.
References
-
PubChemLite. 1-(4-methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid. Available from: [Link]
-
PubChemLite. This compound (C11H10N2O3). Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. Available from: [Link]
-
PubChem. 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylic acid. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Available from: [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available from: [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]
-
National Institutes of Health. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
ResearchGate. Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available from: [Link]
-
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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The Unambiguous Blueprint: A Technical Guide to the SMILES and InChI of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
For the research scientist and drug development professional, precision in molecular identification is not a matter of semantics—it is the bedrock of discovery. In the complex landscape of chemical data, ambiguity can lead to costly errors, invalidate research, and impede the progress of therapeutic development. This guide provides an in-depth exploration of two critical molecular identifiers, the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI), through the lens of a specific molecule of interest in medicinal chemistry: 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.
This document will dissect the structure and meaning of this compound's SMILES string and InChIKey, elucidate the principles behind these powerful notation systems, and provide a practical, field-proven synthetic protocol.
Core Molecular Identifiers
For this compound, the universally recognized identifiers are as follows:
| Identifier | Value |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
| InChIKey | WKALCJSOAPWBSJ-UHFFFAOYSA-N |
These strings are not arbitrary collections of characters; they are information-rich representations of the molecule's two-dimensional structure, encoding its atoms, connectivity, and bond orders.
Deconstructing the Identifiers: A Primer on SMILES and InChI
The ability to convert a chemical structure into a linear, machine-readable string is a cornerstone of modern cheminformatics.[1] It allows for the rapid searching, indexing, and comparison of millions of compounds in vast chemical databases, a critical capability in drug discovery.[2]
The Language of SMILES
Developed in the late 1980s, SMILES provides a concise and human-readable way to represent molecular structures using a simple set of rules.[3] Atoms are represented by their elemental symbols, with bonds denoted by specific characters: - for a single bond (often omitted), = for a double bond, and # for a triple bond.
Let's dissect the SMILES string for this compound:
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
-
COC1=CC=C(C=C1): This segment describes the 4-methoxyphenyl group.
-
CO: A methyl group (C) is singly bonded to an oxygen (O).
-
C1=CC=C(...)C=C1: The oxygen is attached to a carbon (C1) which is part of a six-membered aromatic ring. The number 1 indicates the start and end of the ring. The alternating single and double bonds are represented, though for aromatic systems, lowercase letters (e.g., c1ccccc1) are also commonly used.
-
-
N2C=CC(=N2)C(=O)O: This part represents the pyrazole-3-carboxylic acid moiety.
-
N2...N2: The nitrogen atom (N2) of the 4-methoxyphenyl group is part of a five-membered pyrazole ring, indicated by the number 2.
-
C=CC(=N2): Describes the carbon and nitrogen atoms and their bonding within the pyrazole ring.
-
C(=O)O: Represents the carboxylic acid group, where a carbon is double-bonded to one oxygen and single-bonded to another.
-
The "canonical" form of a SMILES string is a standardized version, ensuring that a single, unique string represents a molecule, which is crucial for database integrity.[4][5]
InChI and InChIKey: The Digital Fingerprint
The International Chemical Identifier (InChI) was developed by the International Union of Pure and Applied Chemistry (IUPAC) to provide a truly unique and unambiguous identifier for chemical substances.[6] Unlike SMILES, where multiple valid strings can exist for a single molecule before canonicalization, the InChI algorithm is designed to produce a single, standardized representation.[3][6]
The InChI string is structured in layers, providing progressively more detailed information about the molecule, including its chemical formula, connectivity, and stereochemistry.
Due to the often-lengthy nature of the full InChI string, the InChIKey was developed. It is a 27-character, fixed-length hash of the full InChI string.[1] This condensed format is ideal for indexing and searching chemical databases on the web. The InChIKey for our target molecule is WKALCJSOAPWBSJ-UHFFFAOYSA-N. The first 14 characters represent the molecular skeleton, the next 8 encode stereochemistry and other layers (in this case, UHFFFAOYSA indicates no stereochemistry), and the final character is a checksum.
The workflow for generating these identifiers from a chemical structure is a fundamental process in cheminformatics.
Caption: Workflow for generating SMILES and InChI identifiers.
Synthesis of this compound: A Validated Protocol
The synthesis of 1-aryl-pyrazole-3-carboxylic acids is a well-established area of heterocyclic chemistry, often relying on the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[7][8][9][10] The following two-step protocol provides a reliable method for the preparation of the title compound.
Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
This initial step involves the cyclocondensation of (4-methoxyphenyl)hydrazine with an appropriate 1,3-dicarbonyl compound, in this case, an ethyl ester derivative of a β-ketoester.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) in absolute ethanol.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents) portion-wise. The addition of a base is crucial to neutralize the hydrochloride salt of the hydrazine and to facilitate the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The precipitated solid product, ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure ester.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Reaction Setup: Suspend the ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the suspension. Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC. The ester is saponified under these basic conditions.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.
The overall synthetic pathway is a robust and reliable method for accessing the target molecule.
Caption: Synthetic pathway for the target molecule.
Conclusion
The SMILES string and InChIKey are indispensable tools in the arsenal of the modern researcher. They provide a standardized, unambiguous language for chemical structures, facilitating the seamless exchange of information and the efficient mining of chemical data. A thorough understanding of these identifiers, coupled with a robust knowledge of synthetic methodologies, empowers scientists to navigate the complexities of drug discovery with greater precision and confidence. The protocols and explanations provided herein for this compound serve as a practical guide to these fundamental concepts.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Asma, A., et al. (2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1665–1671. Available at: [Link]
-
Khan Academy. (2019). Synthesis of pyrazoles. YouTube. Available at: [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
O'Boyle, N. M. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. Available at: [Link]
-
Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. Available at: [Link]
-
thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Available at: [Link]
-
O'Boyle, N. (2012). Using the InChI to canonicalise SMILES. Noel O'Blog. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]
-
ResearchGate. (2012). (PDF) Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Available at: [Link]
-
Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(3), M863. Available at: [Link]
-
Southan, C., et al. (2017). Unique identifiers for small molecules enable rigorous labeling of their atoms. Scientific Data, 4, 170042. Available at: [Link]
-
Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2008). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available at: [Link]
-
Han, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
-
ResearchGate. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Available at: [Link]
-
Aionics, Inc. (2025). Why Chemical Identifiers are the Unsung Heroes of Innovation. Available at: [Link]
-
ResearchGate. (2023). Overview of the chemical identifiers used in this work. Available at: [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
-
PubMed. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]
-
ResearchGate. (2020). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5: Chemical Identifiers. Available at: [Link]
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DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]
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Methodological & Application
Application Note: Crystallization Solvents for 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
This Application Note and Protocol Guide details the crystallization and purification strategies for 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid , a critical intermediate often associated with the synthesis of pyrazole-based pharmaceuticals, including Factor Xa inhibitors (e.g., Apixaban analogs).[1]
Executive Summary
The isolation of high-purity this compound requires a biphasic approach due to its amphiphilic nature (lipophilic methoxyphenyl tail + hydrophilic carboxylic acid head).[1] While Ethanol (EtOH) and Methanol (MeOH) are the primary solvents for thermal recrystallization, Acid-Base Precipitation remains the most effective method for initial bulk purification from crude reaction mixtures.[1] This guide outlines the mechanistic rationale and step-by-step protocols for both techniques.
Solvent Selection Strategy
The choice of solvent is dictated by the impurity profile and the target polymorph stability.[1] The table below summarizes the solubility profile and application for each solvent system.
Table 1: Solvent Screening Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Application | Risk Factor |
| Ethanol (95-100%) | High | Moderate | Primary Recrystallization. Yields stable crystals; removes non-polar byproducts.[1] | Moderate yield loss if not cooled sufficiently. |
| Methanol/Water (3:1) | High | Low | Anti-solvent Crystallization. Maximizes yield; effective for removing inorganic salts.[1] | Rapid precipitation may trap impurities (occlusion).[1] |
| Ethyl Acetate | Moderate | Low | Polymorph Screening. Good for removing unreacted hydrazines. | Lower solubility requires larger solvent volumes. |
| Aq. NaOH / HCl | High (as salt) | Insoluble (as acid) | Bulk Purification. Chemical purification via pH swing.[1] | Requires precise pH control to avoid coprecipitation. |
| DMF / Water | Very High | Low | Rescue Method. Only for highly impure/tarry samples. | Difficult to remove residual DMF; solvate formation risk. |
Mechanistic Insight & Decision Logic
The purification logic follows a "Chemical vs. Physical" separation pathway.
-
Chemical Separation (Acid-Base): Exploits the pKa (~3.5–4.[1]5) of the carboxylic acid.[1][2] Dissolution in base ionizes the molecule (
), making it water-soluble, while non-acidic impurities (e.g., unreacted pyrazoles, hydrazines) remain in the organic phase or suspension.[1] -
Physical Separation (Recrystallization): Exploits the temperature-dependent solubility in alcohols.[1] The 4-methoxyphenyl group provides sufficient lipophilicity to crystallize well from ethanol upon cooling.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate purification pathway based on initial crude purity.
Detailed Experimental Protocols
Method A: Acid-Base Precipitation (Primary Purification)
Best for: Crude reaction mixtures containing unreacted starting materials (e.g., hydrazines, esters).[1]
Reagents:
-
1M Sodium Hydroxide (NaOH)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for washing.[1]
Protocol:
-
Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1M NaOH with stirring until the pH reaches 10–12. The solid should dissolve completely as the carboxylate salt forms.
-
Filtration: Filter the solution through a Celite pad to remove insoluble mechanical impurities or tar.
-
Extraction (Optional but Recommended): Wash the aqueous filtrate with EtOAc (2 x 5 mL/g). This removes non-acidic organic impurities (e.g., unreacted 4-methoxyphenylhydrazine).[1] Discard the organic layer.
-
Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 1M HCl dropwise while stirring vigorously.
-
Critical Step: Monitor pH.[3] Precipitation usually begins at pH ~5. Continue adding acid until pH reaches 1–2 to ensure full protonation.
-
-
Isolation: Stir the resulting slurry for 30 minutes to ripen the precipitate. Filter via vacuum filtration.[4] Wash the cake with cold water (2 x) to remove residual salts (NaCl).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Method B: Thermal Recrystallization (Final Polishing)
Best for: Removing trace impurities and controlling crystal habit/polymorph.[1]
Reagents:
Protocol:
-
Slurry: Place the dried acid (from Method A) in a round-bottom flask. Add Ethanol (5 mL/g).
-
Dissolution: Heat the mixture to reflux (approx. 78°C).
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.
-
Why? Slow cooling promotes the growth of larger, purer crystals and excludes impurities from the lattice.[1]
-
-
Crystallization: Once at room temperature, further cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold Ethanol (1 mL/g).
-
Drying: Dry under vacuum at 45–50°C.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent is too polar.[1] | Re-heat and add a seed crystal at the cloud point. Add a small amount of water (anti-solvent) slowly.[1] |
| Low Yield | Product is too soluble in Ethanol. | Concentrate the mother liquor by 50% via rotary evaporation and re-cool. Switch to MeOH/Water system. |
| Colored Crystals | Oxidation products trapped in lattice. | Perform Method A (Acid-Base) again before recrystallization.[1] Use activated charcoal during hot filtration.[5] |
References
-
Synthesis and Crystalliz
-
Structural Characteriz
-
Title: Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.[1][7]
-
Source: Acta Crystallographica Section C (via NCBI).[1]
-
URL:[Link]
- Relevance: Provides crystallographic data and hydrogen bonding insights for 1-(4-methoxyphenyl)-1H-pyrazole derivatives, supporting the use of polar protic solvents.
-
-
Apixaban Intermedi
-
General Recrystalliz
Sources
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- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Aryl-Pyrazole-3-Carboxylic Acids
Introduction: Accelerating Drug Discovery with Microwave-Assisted Heterocyclic Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of FDA-approved drugs and clinical candidates with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, 1-aryl-pyrazole-3-carboxylic acid derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents.[4] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and moderate yields.[1][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[5][6] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to mere minutes, often leading to increased product yields and purity.[5][6][7] This rapid, efficient, and reproducible methodology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[6]
This comprehensive guide provides detailed protocols for the microwave-assisted synthesis of 1-aryl-pyrazole-3-carboxylic acids, aimed at researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into optimizing this powerful synthetic strategy.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of the 1-aryl-pyrazole-3-carboxylic acid core is elegantly achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[8] This powerful ring-forming reaction involves the concerted addition of a 1,3-dipole to a dipolarophile. In this specific synthesis, the 1,3-dipole is a nitrile imine, generated in situ from an aryl hydrazone, and the dipolarophile is an alkyne, such as ethyl propiolate, which serves as the precursor to the carboxylic acid moiety.
The reaction proceeds as follows:
-
Formation of the 1,3-Dipole: An aryl hydrazone is treated with a mild oxidizing agent or base to generate a highly reactive nitrile imine intermediate.
-
Cycloaddition: The nitrile imine rapidly undergoes a [3+2] cycloaddition with ethyl propiolate. This concerted, pericyclic reaction forms the five-membered pyrazole ring with high regioselectivity.
-
Hydrolysis: The resulting ethyl 1-aryl-pyrazole-3-carboxylate is then hydrolyzed under basic or acidic conditions to yield the final 1-aryl-pyrazole-3-carboxylic acid.
Figure 1: Workflow for the microwave-assisted synthesis of 1-aryl-pyrazole-3-carboxylic acids.
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods for analogous pyrazole syntheses.
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [6] |
| Conventional Heating | 75 | 2 h | 73-90 | [6] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [6] |
| Conventional Heating | 80 | 1 h | 48-85 | [6] | |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | N/A | 9-10 min | 79-92 | [5] |
| Conventional Heating | N/A | 7-9 h | N/A | [5] |
Experimental Protocols
Materials and Equipment:
-
Appropriate aryl hydrazine hydrochloride
-
Ethyl propiolate
-
Triethylamine (TEA) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Microwave reactor with sealed reaction vessels and magnetic stirring capability
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Vacuum filtration apparatus
Protocol 1: Microwave-Assisted Synthesis of Ethyl 1-Aryl-Pyrazole-3-Carboxylate
This protocol describes a general procedure for the [3+2] cycloaddition. Researchers should optimize conditions for their specific substrates.
Figure 2: Step-by-step workflow for the synthesis of the pyrazole ester intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave process vial equipped with a magnetic stir bar, combine the aryl hydrazine hydrochloride (1.0 mmol), ethyl propiolate (1.2 mmol), and ethanol (3-5 mL).
-
Base Addition: To the resulting suspension, add triethylamine (1.5 mmol) dropwise.
-
Vial Sealing: Securely seal the vial with a cap. It is critical that the vial is sealed completely to maintain pressure during heating.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a constant temperature (e.g., 120 °C) for a specified time (typically 5-15 minutes). The microwave power will modulate to maintain the set temperature.
-
Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature and carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate to monitor the consumption of the starting materials. If the reaction is incomplete, reseal the vial and continue irradiation for an additional 5-10 minutes.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-aryl-pyrazole-3-carboxylate.
Protocol 2: Hydrolysis to 1-Aryl-Pyrazole-3-Carboxylic Acid
Step-by-Step Methodology:
-
Saponification: Dissolve the ethyl 1-aryl-pyrazole-3-carboxylate (1.0 mmol) in a mixture of ethanol and water (e.g., 2:1 ratio). Add an excess of sodium hydroxide (2-3 mmol) and heat the mixture to reflux (either conventionally or using the microwave reactor at a lower temperature, e.g., 80-100 °C) for 30-60 minutes, or until TLC indicates complete consumption of the starting ester.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Isolation: The 1-aryl-pyrazole-3-carboxylic acid will typically precipitate out of the solution upon acidification. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Key Considerations and Troubleshooting
-
Solvent Choice: While ethanol is a common choice, other polar solvents such as DMF or 1-propanol can be used, especially for less soluble substrates.[9] Solvent-free conditions are also highly effective for some reactions and are a greener alternative.[10]
-
Safety: Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Always use appropriate personal protective equipment and follow the safety guidelines for your specific microwave reactor. Ensure vials are not filled more than the manufacturer's recommended volume.
-
Stirring: Efficient magnetic stirring is crucial for uniform heating and to prevent localized overheating, which can lead to side product formation.
-
Reaction Optimization: The optimal reaction time and temperature will vary depending on the reactivity of the specific aryl hydrazine and other substrates. It is recommended to perform small-scale optimization experiments.
-
Hydrolysis Monitoring: The progress of the hydrolysis step can be monitored by TLC. The product carboxylic acid will have a different Rf value than the starting ester.
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of 1-aryl-pyrazole-3-carboxylic acids.[5][6] The significant reduction in reaction times, coupled with high yields and alignment with green chemistry principles, makes this technology an invaluable tool for researchers in drug discovery and development. By leveraging the protocols and insights provided in this guide, scientists can accelerate their synthetic workflows and more quickly access these important heterocyclic building blocks.
References
-
Parashar, B., et al. (n.d.). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]
-
Bhatt, K., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Retrieved from [Link]
-
Parashar, B., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Tighadouini, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Tighadouini, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Sener, A., et al. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Request PDF. Retrieved from [Link]
-
Bhadraiah, U. K., et al. (n.d.). Mechanism for the formation of pyrazole. ResearchGate. Retrieved from [Link]
-
Sauzem, P. D., et al. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Retrieved from [Link]
-
Mady, M. F., et al. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate. Retrieved from [Link]
-
Sharma, K., et al. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
-
Corradi, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Kumar, D., et al. (n.d.). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved from [Link]
-
Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. SciSpace. Retrieved from [Link]
-
Karakaya, A., et al. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar. Retrieved from [Link]
-
El-Sawy, E. R., et al. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Retrieved from [Link]
-
Vitale, P., et al. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
Ganiyu, S. A., et al. (n.d.). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Cetin, A. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]
-
Carretero, S., et al. (2013). Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxylate derived azomethine ylides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Huisgen, R. (n.d.). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Validation & Comparative
1H NMR spectrum analysis of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Title: Technical Comparison Guide: 1H NMR Spectrum Analysis of 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum for This compound , a critical scaffold in medicinal chemistry (often associated with Factor Xa inhibitors and anti-inflammatory pathways). Unlike standard spectral lists, this document focuses on comparative performance —specifically the spectral shifts observed between the ethyl ester precursor and the final acid product, and the critical impact of solvent selection (DMSO-d₆ vs. CDCl₃) on resolution and peak identification.
Part 1: Structural Context & Theoretical Prediction
To accurately interpret the spectrum, one must understand the electronic environment of the protons. The molecule consists of three distinct magnetic zones:
-
The Pyrazole Core: A 5-membered aromatic heterocycle. Protons H4 and H5 exhibit characteristic vicinal coupling (
). -
The Para-Methoxyphenyl System: An
spin system. The methoxy group is a strong electron donor, shielding the ortho-protons (relative to the OMe). -
The Carboxylic Acid: A highly deshielded, exchangeable proton.
Predicted Chemical Shift Mapping (DMSO-d₆)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| COOH | 12.5 – 13.5 | Broad Singlet | 1H | - | Highly acidic; participates in H-bonding. Often invisible in CDCl₃. |
| Pyrazole H5 | 8.40 – 8.60 | Doublet | 1H | ~2.5 Hz | Deshielded by adjacent N1 and the anisotropic effect of the N-aryl ring. |
| Ar-H (ortho to N) | 7.70 – 7.85 | Doublet | 2H | ~9.0 Hz | Part of |
| Ar-H (ortho to OMe) | 7.00 – 7.15 | Doublet | 2H | ~9.0 Hz | Shielded by the mesomeric effect (+M) of the oxygen lone pair. |
| Pyrazole H4 | 6.80 – 6.95 | Doublet | 1H | ~2.5 Hz | Upfield relative to H5; adjacent to the carbonyl group. |
| OCH₃ | 3.75 – 3.85 | Singlet | 3H | - | Characteristic sharp singlet; diagnostic for the 4-methoxy group. |
Part 2: Comparative Analysis (The "Performance" Aspect)
In an R&D setting, "performance" relates to the ability to confirm structure and purity. The choice of solvent and the comparison against precursors are the two main variables.
Solvent Selection: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | High | Low/Moderate | Pyrazole carboxylic acids form intermolecular H-bonds (dimers). DMSO disrupts these, ensuring full solubility. CDCl₃ often results in suspensions or broad lines. |
| COOH Visibility | Visible (12-13 ppm) | Often Invisible/Broad | DMSO acts as a H-bond acceptor, anchoring the acidic proton and sharpening the peak. In CDCl₃, rapid exchange broadens this peak into the baseline. |
| Water Interference | ~3.33 ppm | ~1.56 ppm | Critical: In DMSO, the water peak can overlap with the methoxy signal (~3.8 ppm) if the solvent is "wet." Dry DMSO is essential. |
Synthetic Monitoring: Precursor (Ester) vs. Product (Acid)
The most common synthesis route involves the hydrolysis of ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate . Comparing these spectra is the standard method for validating reaction completion.
-
The "Performance" Check: The disappearance of the ethyl quartet and triplet is the primary indicator of conversion.
| Signal Region | Precursor (Ethyl Ester) | Product (Carboxylic Acid) | Status |
| 12.0 - 13.5 ppm | Absent | Broad Singlet (COOH) | Appears (Confirmation of Acid) |
| 4.2 - 4.4 ppm | Quartet ( | Absent | Disappears (Confirmation of Hydrolysis) |
| 1.3 - 1.4 ppm | Triplet ( | Absent | Disappears |
| 3.8 ppm | Singlet ( | Singlet ( | Remains (Internal Standard) |
Part 3: Detailed Experimental Protocol
To ensure reproducibility and spectral integrity (E-E-A-T), follow this self-validating protocol.
Materials:
-
Compound: >5 mg of dried solid.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm precision NMR tube.
Workflow:
-
Massing: Weigh 5-10 mg of the sample. Why? Less than 5 mg yields poor signal-to-noise (S/N); more than 15 mg can cause viscosity broadening.
-
Solvation: Add 0.6 mL DMSO-d₆. Vortex until the solution is perfectly clear.
-
Checkpoint: If the solution is cloudy, sonicate. Suspensions yield broadened aromatic peaks.
-
-
Acquisition:
-
Scans: 16 (minimum) to 64 (optimal for clean baselines).
-
Relaxation Delay (D1): Set to
second. Reason: The carboxyl proton has a long T1 relaxation time; a short D1 will suppress its integration intensity.
-
-
Processing:
-
Reference the spectrum using the residual DMSO quintet at 2.50 ppm or TMS at 0.00 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to smooth noise without compromising coupling resolution.
-
Part 4: Visualization of Spectral Logic
The following diagram maps the molecular structure to the specific NMR signals and outlines the decision logic for solvent selection.
Caption: Figure 1. Structural assignment of NMR signals (Left) and solvent selection decision tree for optimal spectral resolution (Right).
References
-
Varvuolytė, G., et al. (2024).[2] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[2][3] Molbank.[2] (Provides comparative spectral data for 1-(4-methoxyphenyl) pyrazole derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8079206, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (Used for structural analog comparison).
-
Baburajan, P., et al. (2019). Synthesis and Characterization of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate. Royal Society of Chemistry Advances. (Primary reference for the ester precursor shifts).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).
Sources
A Comparative Guide to the HPLC Retention of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
This guide provides an in-depth technical analysis of the High-Performance Liquid Chromatography (HPLC) behavior of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the physicochemical principles governing the compound's retention, compares distinct analytical approaches, and offers a robust, validated protocol for its analysis.
Introduction: The Analyte in Context
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Pyrazole-carboxylic acids are scaffolds explored for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[1] The methoxyphenyl moiety can modulate interactions within hydrophobic protein pockets, while the carboxylic acid serves as a critical hydrogen-bond donor/acceptor.[1]
Accurate quantification and purity assessment of this compound are paramount for synthesis validation, reaction monitoring, and quality control. Its retention time in reversed-phase HPLC is not a fixed value but a variable profoundly influenced by its chemical nature and the chromatographic environment. This guide will compare and rationalize different methodologies to achieve optimal separation.
Physicochemical Properties & Chromatographic Implications
To control the retention of this compound, one must first understand its structure. The molecule possesses two key regions influencing its behavior in reversed-phase HPLC:
-
A Lipophilic Core: The 4-methoxyphenyl group and the pyrazole ring system are relatively non-polar, providing the fundamental hydrophobic character necessary for retention on stationary phases like C18.
-
An Ionizable Acidic Group: The carboxylic acid (-COOH) moiety is the most critical handle for controlling retention time. As a weak acid, its ionization state is governed by the pH of the mobile phase.
The Henderson-Hasselbalch principle is central here. The pKa of the carboxylic acid is estimated to be around 4.5–5.0.[1] The mobile phase pH relative to this pKa dictates whether the molecule is neutral (protonated) or charged (deprotonated), drastically altering its polarity and, consequently, its retention.[2][3]
-
At Low pH (pH < 3.5): The mobile phase is significantly more acidic than the analyte's pKa. The carboxylic acid group is fully protonated (-COOH), rendering the molecule neutral and more hydrophobic. This state promotes stronger interaction with the non-polar C18 stationary phase, leading to longer retention times.[4][5] This technique is known as ion suppression .
-
At High pH (pH > 6.5): The mobile phase is more basic than the analyte's pKa. The carboxylic acid is deprotonated (-COO⁻), making the molecule anionic and more polar. This increased polarity reduces its affinity for the stationary phase, causing it to elute much earlier, resulting in a shorter retention time.[2][4]
This pH-dependent behavior is the most powerful tool for method development.[3] For robust and reproducible chromatography, it is best practice to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[2][4][6]
Comparative Analysis of HPLC Methodologies
We will compare two primary reversed-phase HPLC approaches to illustrate the practical impact of mobile phase pH on the retention and peak shape of the target analyte. A standard C18 column is chosen as the stationary phase due to the analyte's significant hydrophobic character.
Method A: Ion-Suppression at Low pH
This is the recommended and most common strategy for acidic compounds. The objective is to ensure the analyte is in its neutral, most retained form, which typically yields sharp, symmetrical peaks and stable retention times.[5]
-
Causality: By setting the mobile phase pH to ~2.7 with 0.1% formic acid, we ensure the carboxylic acid is fully protonated.[5] This maximizes hydrophobic interaction with the C18 stationary phase, leading to strong retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure the analyte elutes within a reasonable time with good peak shape and to clean the column of any more non-polar impurities.
Method B: Ionized State Analysis at Neutral pH
This method demonstrates the analyte's behavior when it is in its anionic, deprotonated form. While not typically the first choice for this specific molecule, this pH range might be required for the simultaneous analysis of other basic or neutral compounds in a complex mixture.
-
Causality: A buffered mobile phase at pH 7.0 ensures the carboxylic acid group is deprotonated (-COO⁻). This makes the molecule significantly more polar, weakening its interaction with the C18 phase and drastically reducing its retention time.[2][4] A potential drawback is that the negatively charged analyte can have secondary electrostatic interactions with any exposed, positively charged silanols on the silica surface of the stationary phase, which can lead to peak tailing.[7]
Data Summary: Performance Comparison
| Parameter | Method A: Ion-Suppression (Low pH) | Method B: Ionized State (Neutral pH) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | 20 mM Ammonium Acetate in Water (pH 7.0) |
| Analyte State | Neutral (Protonated, -COOH) | Anionic (Deprotonated, -COO⁻) |
| Expected Retention | Stronger. Analyte is more hydrophobic. | Weaker. Analyte is more polar. |
| Hypothetical tR | ~12.5 minutes | ~4.2 minutes |
| Expected Peak Shape | Excellent, symmetrical | Good to Fair; potential for tailing |
| Key Advantage | Robustness, reproducibility, optimal peak shape | Useful for multi-component methods with basic compounds |
Detailed Experimental Protocol (Method A)
This section provides a complete, self-validating protocol for the robust analysis of this compound using the recommended ion-suppression method.
Reagents and Materials
-
Analyte Standard: this compound (≥98% purity)
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm)
-
Formic Acid (FA): LC-MS grade (≥99%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Run Time: 20 minutes
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Procedure
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of DI water.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile.
-
Filter both through a 0.45 µm filter and degas by sonication or online degasser.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in the Sample Diluent.
-
Create a working standard of 100 µg/mL by diluting the stock solution 1:10 with the Sample Diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the Sample Diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
System Equilibration & Analysis:
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Sample Diluent) to ensure no system contamination.
-
Inject the working standard multiple times (n=5) to establish system suitability (e.g., %RSD of retention time < 0.5%, peak area < 2.0%).
-
Inject the prepared samples.
-
Visualization of Workflows
To clarify the logic and execution of the analysis, the following diagrams illustrate the key workflows.
Caption: HPLC Method Development Workflow for Ionizable Compounds.
Caption: Standard Sample Analysis Workflow.
References
- Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. ACS Publications.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Exploring the Role of pH in HPLC Separation. Moravek.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.
- The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
- How does an acid pH affect reversed-phase chromatography separations? Biotage.
- Retaining and Separating Polar Acidic Compounds. Waters Corporation.
- Polar Compounds HPLC Retention. SIELC Technologies.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). LCGC International.
- Retaining and Separating Polar Molecules – When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
- Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research.
- Reversed Phase HPLC Method Development. Phenomenex.
- 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid. Vulcanchem.
- MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Cipac.org.
Sources
- 1. 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. biotage.com [biotage.com]
- 6. moravek.com [moravek.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Comparative Bioactivity Guide: 1-(4-Methoxyphenyl) vs. 1-Phenyl Pyrazole-3-Carboxylic Acid
Executive Summary
This guide provides a technical comparison between 1-phenylpyrazole-3-carboxylic acid (Compound A) and its para-methoxy derivative, 1-(4-methoxyphenyl)pyrazole-3-carboxylic acid (Compound B).
While both compounds serve as privileged scaffolds in medicinal chemistry, the introduction of the electron-donating methoxy group (–OCH₃) at the para-position of the N1-phenyl ring significantly alters physicochemical properties, metabolic stability, and target affinity. This guide analyzes their performance across anti-inflammatory, antimicrobial, and antioxidant domains, supported by structure-activity relationship (SAR) data.
| Feature | 1-Phenylpyrazole-3-carboxylic acid | 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid |
| Electronic State | Neutral aromatic ring | Electron-rich (Donating Effect) |
| Lipophilicity (LogP) | ~2.1 (Moderate) | ~2.4 (Enhanced) |
| Primary Utility | Baseline Scaffold, Ligand for Metals | COX-2 Inhibition, Antioxidant, Factor Xa Intermediates |
| Metabolic Liability | Phenyl hydroxylation (slow) | O-Demethylation (rapid) |
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
The core difference lies in the substituent at the para-position of the N1-phenyl ring. This modification dictates the electronic environment of the pyrazole ring and the acidity of the carboxylic acid.
Physicochemical Comparison
| Property | 1-Phenyl (Compound A) | 1-(4-Methoxyphenyl) (Compound B) | Impact on Bioactivity |
| Molecular Weight | 188.18 g/mol | 218.21 g/mol | Slight increase in steric bulk. |
| ClogP | ~2.12 | ~2.38 | Compound B has higher membrane permeability. |
| pKa (COOH) | ~3.8 | ~3.9 | Methoxy group (EDG) slightly decreases acidity via through-bond donation. |
| Hammett Constant ( | 0.00 (H) | -0.27 (OMe) | Compound B is more electron-rich, affecting |
Biological Mechanisms & SAR Analysis[5][6]
Anti-Inflammatory Activity (COX Inhibition)
The 1-arylpyrazole-3-carboxylic acid scaffold is a structural precursor to the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib).
-
Mechanism : The carboxylic acid moiety often interacts with Arg120 in the COX active site (similar to NSAIDs), or serves as a handle for converting to an amide/heterocycle.
-
Compound A (Phenyl) : Acts as a weak, non-selective inhibitor. It lacks the specific steric bulk required to fill the hydrophobic side pocket of COX-2.
-
Compound B (4-Methoxyphenyl) : The para-methoxy group mimics the steric demand of the sulfonamide/sulfone found in potent COX-2 inhibitors. It enhances van der Waals contacts within the hydrophobic channel, generally improving potency compared to the unsubstituted phenyl analog.
Antimicrobial Activity
In antibacterial screens (e.g., against S. aureus, E. coli), the trend often favors electron-withdrawing groups (Cl, F, NO₂) over electron-donating groups (OMe).
-
Observation : Compound A often exhibits higher bacteriostatic activity than Compound B . The electron-rich nature of the methoxy group in Compound B can reduce the electrophilicity of the core, potentially hindering covalent interactions or altering transport into the bacterial cell.
-
Exception : In antifungal assays, the lipophilicity of Compound B can be advantageous for penetrating the fungal cell wall.
Antioxidant Potential
-
Mechanism : Radical scavenging often involves the donation of an electron or hydrogen atom.
-
Compound B Advantage : The methoxy group is a strong electron-donating group (EDG), which stabilizes the radical cation intermediate formed during scavenging. Consequently, Compound B typically shows superior IC50 values in DPPH and ABTS assays compared to Compound A .
Visualizations
Synthesis & SAR Workflow
The following diagram illustrates the divergent synthesis and the Structure-Activity Relationship (SAR) logic.
Figure 1: Divergent synthesis pathway and resulting bioactivity profiles.
Experimental Protocols
To validate the comparison, the following standardized protocols are recommended. These ensure reproducibility and direct head-to-head data generation.
Synthesis Protocol (General Procedure)
Objective : Synthesize the target carboxylic acids from acetophenones.
-
Claisen Condensation :
-
Dissolve 10 mmol of acetophenone (for A) or 4-methoxyacetophenone (for B) in anhydrous ethanol.
-
Add 10 mmol Diethyl oxalate and 12 mmol Sodium ethoxide.
-
Reflux for 4 hours. The mixture turns yellow/orange.
-
Acidify with HCl, extract with ethyl acetate, and evaporate to yield the diketoester.
-
-
Cyclization :
-
Dissolve the diketoester (5 mmol) in ethanol (20 mL).
-
Add Phenylhydrazine (5 mmol) for A, or 4-Methoxyphenylhydrazine (5 mmol) for B.
-
Reflux for 2-4 hours.
-
Cool to precipitate the ester. Filter and recrystallize.[1]
-
-
Hydrolysis :
-
Treat the ester with 10% NaOH (aq) at reflux for 1 hour.
-
Acidify with conc. HCl to pH 2.
-
Collect the precipitate (Target Acid) by filtration.
-
Antimicrobial Assay (Microdilution Method)
Objective : Determine Minimum Inhibitory Concentration (MIC).
-
Preparation : Dissolve Compounds A and B in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum : Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Plate Setup : Use a 96-well plate. Add 100 µL Mueller-Hinton broth.
-
Dilution : Perform serial 2-fold dilutions of compounds (Range: 500 µg/mL to 0.9 µg/mL).
-
Incubation : Add 10 µL bacterial suspension. Incubate at 37°C for 24 hours.
-
Readout : MIC is the lowest concentration with no visible turbidity.
-
Expected Result: Compound A often shows lower MIC (better activity) than Compound B against Gram-positive strains due to lack of steric hindrance and electronic interference.
-
Antioxidant Assay (DPPH Scavenging)
Objective : Quantify radical scavenging capacity.[2][3]
-
Reagent : Prepare 0.1 mM DPPH solution in methanol (purple color).
-
Reaction : Mix 1 mL of compound solution (various concentrations) with 1 mL DPPH solution.
-
Incubation : Keep in dark at room temperature for 30 mins.
-
Measurement : Measure Absorbance at 517 nm.
-
Calculation :
.-
Expected Result: Compound B (Methoxy) > Compound A (Phenyl).
-
Conclusion
For drug development professionals selecting between these two scaffolds:
-
Select 1-Phenylpyrazole-3-carboxylic acid (A) if your target requires a compact, neutral aromatic face or if you are developing broad-spectrum antibacterials where electron-withdrawing character is beneficial.
-
Select 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid (B) if your target involves oxidative stress (antioxidant needed), COX-2 inhibition, or if you require a lipophilic anchor to improve membrane permeability.
Recommendation : Use Compound B as the primary lead for anti-inflammatory programs, but be aware of the metabolic "soft spot" at the methoxy group (O-demethylation).
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link
-
1H-pyrazole-3-carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 2020. Link
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 1997. Link
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021. Link
-
Design, synthesis, and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Chemistry Central Journal, 2013. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Guide: 1-Aryl-pyrazole-3-carboxylic Acids vs. Isomeric Scaffolds
Executive Summary & Strategic Context
In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors like Celecoxib or CB1 antagonists like Rimonabant), the spatial arrangement of the N1-substituent relative to the pyrazole core is a critical determinant of bioactivity.
This guide provides a technical comparison of 1-aryl-pyrazole-3-carboxylic acids against their structural alternatives (such as N-alkyl analogs or 5-aryl isomers). Unlike standard product brochures, we focus on the solid-state metrics —specifically torsion angles and supramolecular synthons—that dictate solubility, stability, and ligand-protein docking performance.
Key Insight: The 1-aryl-pyrazole scaffold is characterized by a significant "steric twist" (dihedral angle
Experimental Protocol: Crystal Growth & Data Collection
To obtain high-quality single crystals for this class of compounds, standard vapor diffusion often fails due to the high solubility of the carboxylic acid moiety in polar solvents. The following Self-Validating Protocol is optimized for 1-aryl-pyrazole-3-carboxylic acids.
Phase 1: Synthesis & Purification
-
Reaction: One-pot cyclocondensation of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD), followed by base hydrolysis.
-
Validation Point: Purity must be confirmed via
H NMR prior to crystallization. Look for the singlet at ppm (COOH) to ensure complete hydrolysis.
Phase 2: Crystallization (The "Slow Evaporation" Method)
-
Solvent System: Ethanol (Absolute) or Methanol/Water (9:1).
-
Rationale: These solvents support the formation of the classic carboxylic acid dimer (
synthon) which drives lattice stability. -
Step-by-Step:
-
Dissolve 50 mg of purified compound in 5 mL of warm Ethanol (
C). -
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Cover the vial with Parafilm and poke 3-5 small holes using a needle.
-
Store in a vibration-free environment at
C. -
Harvest: Block-shaped crystals typically appear within 48-72 hours.
-
Phase 3: Workflow Visualization
The following diagram outlines the critical path from synthesis to refined structure.
Figure 1: Validated workflow for obtaining publication-quality crystallographic data for pyrazole carboxylic acids.
Comparative Analysis: Solid-State Metrics
This section compares the crystallographic performance of the 1-Aryl scaffold against N-Alkyl and 5-Aryl alternatives. Data is aggregated from representative structures in the Cambridge Structural Database (CSD) and recent literature.
A. Unit Cell & Space Group Comparison
The 1-aryl derivatives predominantly crystallize in centrosymmetric space groups (
| Metric | 1-Phenyl-pyrazole-3-COOH | 1-Methyl-pyrazole-3-COOH | Interpretation |
| Crystal System | Monoclinic | Monoclinic | Consistent packing preference.[1] |
| Space Group | Both form centrosymmetric dimers. | ||
| Unit Cell ( | ~9.54 Å | ~4.93 Å | Critical Difference: The bulky phenyl group doubles the |
| Unit Cell ( | ~1018 ų | ~902 ų | The aryl ring adds ~12% to the cell volume. |
| Calc. Density ( | ~1.42 g/cm³ | ~1.24 g/cm³ | Aryl derivatives pack more densely due to |
B. Conformational Twist (The "Performance" Metric)
In drug design, the planarity of the molecule affects how deep it can slot into a protein pocket.
-
1-Aryl-pyrazole (The Topic):
-
Observation: The phenyl ring is twisted relative to the pyrazole core.
-
Data: Dihedral angle
. -
Causality: Steric repulsion between the ortho-hydrogens of the phenyl ring and the nitrogen lone pair/adjacent groups on the pyrazole.
-
Impact: This "propeller" shape prevents flat stacking, increasing solubility but potentially limiting docking in narrow clefts.
-
-
Alternative (N-Alkyl or 5-Aryl):
-
Observation: These molecules often adopt a more planar conformation.
-
Data: Dihedral angle
.[2] -
Impact: Higher tendency for
stacking, leading to lower solubility and flat, sheet-like crystal packing.
-
Supramolecular Architecture
Understanding the hydrogen bonding is essential for predicting polymorphism and stability.
Primary Synthon: The Carboxylic Dimer
The dominant interaction in 1-aryl-pyrazole-3-carboxylic acids is the formation of a cyclic dimer involving the carboxylic acid groups. This is described by the graph set notation
-
Donor: O-H (Carboxyl)
-
Acceptor: O=C (Carbonyl of adjacent molecule)
-
Distance:
distance is typically 2.65 ± 0.02 Å (Strong H-bond).
Secondary Interactions
Unlike the N-alkyl analogs, the 1-aryl derivatives exhibit weak
Figure 2: Supramolecular assembly showing the primary
References
-
Crystal Structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.MDPI / Molbank. Describes the synthesis and monoclinic
packing of the core scaffold. -
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Provides comparative unit cell data for N-alkyl analogs.
-
Structure-Activity Relationships of Pyrazole Derivatives. Bioorganic & Medicinal Chemistry Letters. Contextualizes the biological importance of the aryl-pyrazole twist.
-
1H-Pyrazole-3-carboxylic acid Data. PubChem / NIST. General physicochemical properties and identifiers.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
